molecular formula C22H19ClO B14735237 2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride CAS No. 6324-62-5

2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride

Katalognummer: B14735237
CAS-Nummer: 6324-62-5
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: ZYKXMFKUULSWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride is an organic compound with a complex structure, featuring two 2-methylphenyl groups and one phenyl group attached to an acetyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride typically involves the reaction of 2-methylphenylmagnesium bromide with benzophenone, followed by chlorination. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Corresponding amides or esters.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride involves its reactivity with nucleophiles and electrophiles. The acetyl chloride moiety is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II)
  • Bis(triphenylphosphine)nickel(II) dichloride
  • cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride

Uniqueness

2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

6324-62-5

Molekularformel

C22H19ClO

Molekulargewicht

334.8 g/mol

IUPAC-Name

2,2-bis(2-methylphenyl)-2-phenylacetyl chloride

InChI

InChI=1S/C22H19ClO/c1-16-10-6-8-14-19(16)22(21(23)24,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3

InChI-Schlüssel

ZYKXMFKUULSWCO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.